1-(2-Ethylphenyl)-1H-pyrazole-4,5-diamine
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Overview
Description
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- is a chemical compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4,5-diamine: A simpler analog without the ethylphenyl group.
1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate: Used as an oxidative hair coloring agent.
Uniqueness
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(2-ethylphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-2-8-5-3-4-6-10(8)15-11(13)9(12)7-14-15/h3-7H,2,12-13H2,1H3 |
InChI Key |
FAOUWUHRSUQHEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)N)N |
Origin of Product |
United States |
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